An In-depth Technical Guide to 2-(Methylsulfinyl)pyrimidine: Chemical Properties, Structure, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(Methylsulfinyl)pyrimidine: Chemical Properties, Structure, and Applications in Drug Discovery
Introduction: The Emerging Significance of 2-(Methylsulfinyl)pyrimidine
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Within this privileged class of heterocycles, 2-(Methylsulfinyl)pyrimidine represents a molecule of growing interest to researchers and drug development professionals. Its unique electronic properties, arising from the chiral sulfoxide group, and its role as both a versatile synthetic intermediate and a key metabolite of certain drug candidates, position it as a compound of significant potential.[4][5] This guide provides a comprehensive technical overview of 2-(Methylsulfinyl)pyrimidine, delving into its chemical properties, structure, synthesis, reactivity, and its burgeoning role in the landscape of modern drug discovery.
Physicochemical and Structural Properties
2-(Methylsulfinyl)pyrimidine is a solid at room temperature and is characterized by the presence of a pyrimidine ring substituted with a methylsulfinyl group at the 2-position.[6] This substitution is critical to its chemical behavior, influencing the electron density of the pyrimidine ring and rendering the C2 position susceptible to nucleophilic attack.
Core Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 14080-19-4 | [6] |
| Molecular Formula | C₅H₆N₂OS | [6] |
| Molecular Weight | 142.18 g/mol | [6][7] |
| IUPAC Name | 2-(Methylsulfinyl)pyrimidine | [6] |
| Appearance | Solid | |
| Canonical SMILES | CS(=O)C1=NC=CC=N1 | [6] |
| InChI Key | LWMNQZSYAOWVPE-UHFFFAOYSA-N | [6] |
Molecular Structure
The structure of 2-(Methylsulfinyl)pyrimidine features a planar pyrimidine ring and a tetrahedral sulfur atom in the sulfoxide group, which is a center of chirality.
Caption: Molecular structure of 2-(Methylsulfinyl)pyrimidine.
Synthesis of 2-(Methylsulfinyl)pyrimidine
The most common and efficient route to 2-(Methylsulfinyl)pyrimidine involves the controlled oxidation of its precursor, 2-(Methylthio)pyrimidine. This precursor is readily synthesized through the condensation of S-methylisothiouronium sulfate with a suitable 1,3-dicarbonyl compound, followed by further derivatization.[8]
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-(Methylsulfinyl)pyrimidine.
Exemplary Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidine
This protocol is adapted from a general procedure for the synthesis of related sulfonylpyrimidines and would require optimization for the specific synthesis of the sulfinyl derivative.[8][9][10]
-
Dissolution: Dissolve 2-(Methylthio)pyrimidine (1 equivalent) in a suitable solvent such as acetone or a mixture of acetone and water.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) (approximately 1-1.2 equivalents), in water or a suitable solvent, to the stirred solution of the starting material. The slow addition is crucial to control the exotherm and to prevent over-oxidation to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any remaining oxidant. The product can then be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-(Methylsulfinyl)pyrimidine.
Chemical Reactivity and its Implications in Drug Design
The reactivity of 2-(Methylsulfinyl)pyrimidine is dominated by the electrophilic nature of the C2 carbon of the pyrimidine ring. The methylsulfinyl group, and even more so its oxidized counterpart, the methylsulfonyl group, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[11]
This reactivity is particularly relevant in the context of drug development, where these compounds can act as "warheads" for covalent inhibitors, forming a stable bond with nucleophilic residues, such as cysteine, in the active site of a target protein.[12][13]
Reaction with Thiols: A Gateway to Covalent Inhibition
2-(Sulfonyl)pyrimidines are known to react with thiols, such as the side chain of cysteine, in an SNAr reaction.[11] The reactivity is enhanced by electron-withdrawing substituents on the pyrimidine ring.[11][12][13] While the methylsulfinyl group is a less potent leaving group than the methylsulfonyl group, it still facilitates this reaction, which is a key mechanism for the biological activity of some pyrimidine-based drugs.
Caption: Reaction pathway of 2-(Methylsulfinyl)pyrimidine with a thiol.
Applications in Drug Discovery and Development
The pyrimidine core is a well-established pharmacophore, and the unique properties of the 2-methylsulfinyl substituent provide several avenues for its application in drug discovery.
Role as a Covalent Warhead
As discussed, the ability of the methylsulfinyl group to act as a leaving group makes 2-(methylsulfinyl)pyrimidine and its derivatives attractive candidates for the design of covalent inhibitors.[11] These inhibitors can offer advantages in terms of potency and duration of action. The reactivity of the "warhead" can be fine-tuned by modifying the substituents on the pyrimidine ring to achieve selectivity for the target protein and minimize off-target effects.[12][13]
Metabolic Significance
In drug metabolism, a methylthio group can be oxidized in vivo to a methylsulfinyl and further to a methylsulfonyl group.[4][5] Therefore, understanding the chemical and biological properties of 2-(Methylsulfinyl)pyrimidine is crucial for predicting the metabolic fate and potential activity of drug candidates containing a 2-(methylthio)pyrimidine moiety. In some cases, the methylsulfinyl metabolite may even be the more active form of the drug.[4][5]
Scaffold for Library Synthesis
The reactivity of the C2 position also makes 2-(Methylsulfinyl)pyrimidine a valuable intermediate in the synthesis of libraries of 2-substituted pyrimidines. By displacing the methylsulfinyl group with various nucleophiles (e.g., amines, alcohols), a diverse range of compounds can be generated for screening against various biological targets.
Safety and Handling
2-(Methylsulfinyl)pyrimidine is classified as harmful if swallowed and causes skin and serious eye irritation.[6][14] It may also cause respiratory irritation.[6][14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[14][15]
Conclusion
2-(Methylsulfinyl)pyrimidine is a multifaceted molecule with significant potential in the field of drug discovery and development. Its well-defined chemical properties, accessible synthesis, and tunable reactivity make it a valuable tool for medicinal chemists. Whether employed as a covalent warhead, a synthetic intermediate, or studied as a key metabolite, a thorough understanding of the chemistry of 2-(Methylsulfinyl)pyrimidine is essential for harnessing its full potential in the creation of novel therapeutics.
References
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018-02-09). Taylor & Francis Online. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023-09-01). ACS Publications. [Link]
-
The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. (1983-07-01). ConnectSci. [Link]
-
2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022-01-03). PubMed Central. [Link]
-
The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. ResearchGate. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
2-Chloro-4-(methylthio)pyrimidine | C5H5ClN2S | CID 16427148. PubChem. [Link]
-
2-Chloro-5-(methylthio)pyrimidine | C5H5ClN2S | CID 21979532. PubChem. [Link]
-
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511. PubChem. [Link]
-
2-(Methylsulfinyl)pyrimidine. MySkinRecipes. [Link]
-
Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. Taylor & Francis Online. [Link]
-
Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (2018-05-15). PubMed Central. [Link]
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. NIH. [Link]
-
2-(2-Methylsulfinylethenyl)pyridine | C8H9NOS | CID 68572788. PubChem. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022-12). PubMed. [Link]
-
Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (2018-05-15). PubMed. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. ACS Publications. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wjarr.com [wjarr.com]
- 4. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 2-(Methylsulfinyl)pyrimidine [myskinrecipes.com]
- 8. tandfonline.com [tandfonline.com]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
